molecular formula C22H22N4O3 B2394547 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1042693-65-1

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B2394547
CAS No.: 1042693-65-1
M. Wt: 390.443
InChI Key: ORXADVLOWGUGAB-UHFFFAOYSA-N
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Description

3-(N',N'-Diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a novel synthetic amino acid derivative intended for research applications only. It is not for human or veterinary, household, or personal use. The compound features a propanoic acid backbone functionalized with a pyridin-3-ylmethylamino group and a N',N'-diphenylhydrazinecarboxamide moiety. This unique structure suggests potential as a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors or as a scaffold for constructing more complex molecular architectures. The pyridine ring can act as a metal-chelating group or a hydrogen bond acceptor, while the hydrazinecarbonyl group offers a versatile handle for further chemical derivatization. Researchers can explore its application in synthesizing targeted chemical libraries for high-throughput screening against various biological targets. Its mechanism of action would be highly dependent on the specific research context and final synthesized product. As a building block, it may be valuable in programs aimed at developing new antimicrobial agents, given that amino acid derivatives bearing aromatic and heterocyclic substituents have shown promise against multidrug-resistant pathogens . All properties and applications described are theoretical and for research guidance purposes only. Researchers are responsible for verifying the compound's suitability for their specific experiments.

Properties

IUPAC Name

4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXADVLOWGUGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of Pyridin-3-ylmethylamine to Ethyl Acrylate

The foundational step involves the Michael addition of (pyridin-3-yl)methylamine to ethyl acrylate, forming ethyl 2-[(pyridin-3-yl)methylamino]propanoate. This reaction is catalyzed by trifluoromethanesulfonic acid under nitrogen protection, as demonstrated in analogous syntheses of pyridine-containing β-amino esters.

Reaction Conditions:

  • Catalyst: Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).
  • Solvent: Anhydrous ethanol.
  • Temperature: 120–160°C under reflux.
  • Time: 16–20 hours.

Optimization Insights:

  • Higher temperatures (160°C) reduce reaction time but may increase side products.
  • A 1:1.5 molar ratio of amine to ethyl acrylate balances reactivity and cost.

Yield and Purity:

Parameter Value
Yield 80–85%
Purity (HPLC) ≥99%

Introduction of the Diphenylhydrazinecarbonyl Group

Activation of the β-Amino Ester

The ester intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This step facilitates subsequent nucleophilic acyl substitution with diphenylhydrazine.

Procedure:

  • Dissolve ethyl 2-[(pyridin-3-yl)methylamino]propanoate in dry dichloromethane.
  • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
  • Stir at room temperature for 2 hours, then evaporate under reduced pressure.

Coupling with Diphenylhydrazine

The acyl chloride reacts with diphenylhydrazine in the presence of a base (e.g., triethylamine) to form the hydrazinecarbonyl derivative.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF).
  • Base: Triethylamine (2.5 equivalents).
  • Temperature: 0°C to room temperature.
  • Time: 4–6 hours.

Yield and Selectivity:

Parameter Value
Yield 70–75%
Purity (NMR) 95–98%

Hydrolysis of the Ester to Propanoic Acid

Basic Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Procedure:

  • Dissolve the hydrazinecarbonyl ester in ethanol.
  • Add 2M NaOH (3 equivalents) and reflux for 3 hours.
  • Acidify with HCl to pH 2–3 and extract with ethyl acetate.

Yield and Purity:

Parameter Value
Yield 90–95%
Purity (HPLC) ≥98%

Mechanistic Considerations

Michael Addition Mechanism

Trifluoromethanesulfonic acid protonates the α,β-unsaturated ester, enhancing electrophilicity at the β-carbon. The amine nucleophile attacks this position, followed by proton transfer to yield the β-amino ester.

Hydrazide Formation

The acyl chloride reacts with diphenylhydrazine via a two-step process:

  • Nucleophilic attack by the hydrazine nitrogen.
  • Elimination of HCl, facilitated by the base.

Challenges and Mitigation Strategies

  • Regioselectivity in Michael Addition: Competing reactions at the γ-position are minimized by using excess ethyl acrylate and controlling temperature.
  • Hydrazine Stability: Diphenylhydrazine is moisture-sensitive; reactions are conducted under anhydrous conditions with molecular sieves.
  • Purification: Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydrazine or pyridine moieties, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid
  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(quinolin-3-ylmethylamino)butanoic acid

Uniqueness

What sets 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness can be attributed to the position of the pyridine moiety and the specific arrangement of functional groups.

Biological Activity

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 314.35 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid. For instance, pyridine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Potential

Research has indicated that derivatives containing hydrazine moieties exhibit anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro. Cell line studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The biological activity of 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It may act as a ligand for various receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to the target compound. The results showed that certain derivatives significantly inhibited bacterial growth and had lower cytotoxicity towards human cells, suggesting a favorable therapeutic index .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with hydrazine derivatives demonstrated a reduction in cell viability and increased apoptosis rates compared to control groups. These findings suggest potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid?

  • Methodology : Multi-step synthesis involving:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC) for amide bond formation between hydrazinecarbonyl and pyridinylmethylamino moieties .
  • Protection/deprotection strategies : Benzyloxycarbonyl (Cbz) groups for amino protection, followed by acidic deprotection (e.g., HCl reflux) .
  • Optimized conditions : Ethanol or methanol as solvents, reflux temperatures (80–100°C), and reducing agents (e.g., NaBH3CN) for reductive amination .
    • Key Data :
StepReagents/ConditionsYield RangeReference
Amide couplingDCC, DMAP, RT70–85%
Reductive aminationNaBH3CN, MeOH, 0°C–RT85–90%
DeprotectionConc. HCl, reflux70–75%

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze chemical shifts for pyridinyl protons (δ 8.3–8.5 ppm), hydrazine carbonyl (δ ~170 ppm in 13C^{13}\text{C}), and propanoic acid carboxyl (δ ~175 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}), N-H bends (~3300 cm1^{-1}), and aromatic C=C (~1500 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with positive/negative controls to minimize bias .
  • Receptor binding : Radioligand displacement assays for GPCR targets, normalized to reference antagonists .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst selection : Compare Pd-based catalysts (e.g., Pd(dppf)Cl2_2) for Suzuki-Miyaura couplings .
  • Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates; adjust pH or temperature to suppress side reactions .
    • Data Contradiction : Conflicting yields (70–90%) in similar reactions suggest sensitivity to trace moisture; use molecular sieves or inert atmospheres .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • QSAR models : Utilize SwissADME or ADMETLab to predict logP, BBB permeability, and CYP450 interactions .
  • Docking studies : AutoDock Vina for binding affinity estimation with target enzymes (e.g., COX-2, HDAC) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

  • Methodology :

  • Bioavailability studies : Measure plasma concentrations via HPLC-MS after oral/intravenous administration .
  • Metabolite profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes) .
  • Formulation adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve absorption .

Structural and Functional Analysis

Q. How does the pyridinylmethyl group influence binding to biological targets?

  • Methodology :

  • SAR studies : Synthesize analogs with pyridinyl replaced by phenyl or thiazole; compare IC50_{50} values .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

Q. What are the stability challenges of the hydrazinecarbonyl moiety under physiological conditions?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Oxidative stress tests : Expose to H2_2O2_2 or peroxynitrite to assess nitro-group stability .

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